molecular formula C23H21IN2O3S B11104082 (2E,5E)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E,5E)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11104082
M. Wt: 532.4 g/mol
InChI Key: RMRCPHKPZPCKPM-HYNSQCECSA-N
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Description

3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes an allyl group, an iodo-substituted methoxyphenyl group, and a thiazolanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolanone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides and a base.

    Substitution Reactions: The iodo and methoxy groups are introduced through electrophilic aromatic substitution reactions, using iodine and methoxy reagents under controlled conditions.

    Final Coupling: The final step involves coupling the allyloxy and phenyl groups to the thiazolanone core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the iodo group or to convert the imino group to an amine.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the imino group can produce amines.

Scientific Research Applications

3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: Its potential electronic and photophysical properties make it of interest for the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism by which 3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be determined through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • **3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE shares similarities with other thiazolanone derivatives, such as:
    • **3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
    • **3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE

Properties

Molecular Formula

C23H21IN2O3S

Molecular Weight

532.4 g/mol

IUPAC Name

(5E)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21IN2O3S/c1-4-11-26-22(27)20(30-23(26)25-17-9-7-6-8-10-17)15-16-13-18(24)21(29-12-5-2)19(14-16)28-3/h4-10,13-15H,1-2,11-12H2,3H3/b20-15+,25-23?

InChI Key

RMRCPHKPZPCKPM-HYNSQCECSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)I)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)I)OCC=C

Origin of Product

United States

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